Bis(2-methoxyethyl) phthalate-3,4,5,6-D4
Overview
Description
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 is a chemical compound with the molecular formula C14H14O6. It is a stable isotope-labeled compound, often used as a reference material in various analytical applications. This compound is part of the phthalate family, which are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility and durability of plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 can be synthesized through the esterification of phthalic anhydride with methoxyethanol. The reaction typically involves heating phthalic anhydride with methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of phthalic acid, bis-methylglycol ester D4 follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and methoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxyethanol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid and methoxyethanol.
Oxidation: Phthalic acid and various oxidation by-products.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses to ensure accurate quantification and identification of phthalates in various samples.
Environmental Studies: Employed in the study of phthalate contamination in environmental samples, such as water, soil, and air.
Toxicology: Used in toxicological studies to assess the effects of phthalates on human health and the environment.
Material Science: Investigated for its role as a plasticizer in the production of flexible and durable plastic materials.
Mechanism of Action
The mechanism of action of phthalic acid, bis-methylglycol ester D4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways depend on the specific context of its use and exposure.
Comparison with Similar Compounds
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 can be compared with other phthalate esters, such as:
Phthalic acid, bis-2-ethylhexyl ester (DEHP): Commonly used as a plasticizer in PVC products, DEHP has similar applications but differs in its ester groups, leading to different physical and chemical properties.
Phthalic acid, bis-cyclohexyl ester: Another phthalate ester with cyclohexyl groups, used in different plastic and rubber applications.
Phthalic acid, bis-4-methyl-2-pentyl ester: Used in specific plasticizer applications, differing in its ester groups and resulting properties.
This compound is unique due to its stable isotope labeling, making it particularly valuable in analytical and research applications where precise quantification and identification are required.
Properties
IUPAC Name |
bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334591 | |
Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398065-54-7 | |
Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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